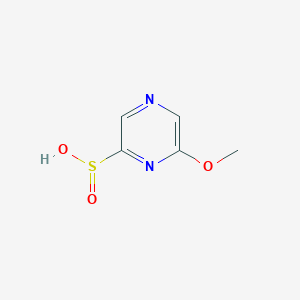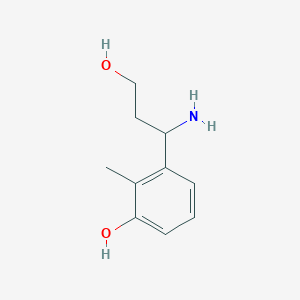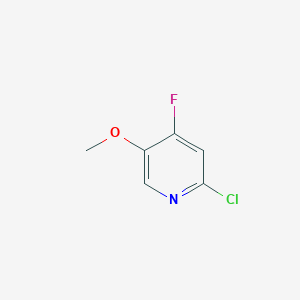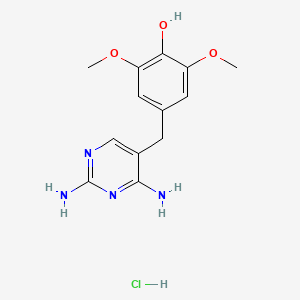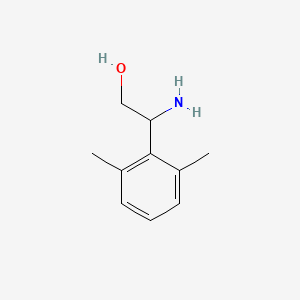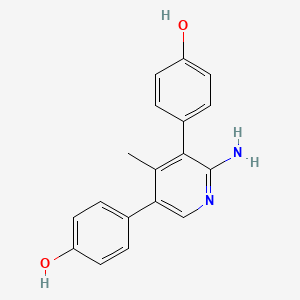
4,4'-(2-Amino-4-methylpyridine-3,5-diyl)diphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group and a methyl group, linked to two phenol groups. Its molecular formula is C18H16N2O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol typically involves the reaction of 2-amino-4-methylpyridine with phenol derivatives under specific conditions. One common method includes the use of copper powder as a catalyst, reacting at elevated temperatures around 150°C. The reaction mixture is then processed to adjust the pH and isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino and phenol groups can participate in substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic catalysts, solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenol or pyridine rings.
Aplicaciones Científicas De Investigación
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Mecanismo De Acción
The mechanism of action of 4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol involves its interaction with molecular targets such as enzymes. For instance, it inhibits the activity of inducible nitric oxide synthase (iNOS) by binding to its active site, thereby preventing the synthesis of nitric oxide . This inhibition can modulate various biological pathways, making it a compound of interest in therapeutic research.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-methylpyridine: Shares the pyridine core structure but lacks the phenol groups.
2-Amino-5-methylpyridine: Similar structure with a different position of the methyl group.
2-Amino-5-bromo-4-methylpyridine: Contains a bromine atom, adding different reactivity and properties
Uniqueness
4,4’-(2-Amino-4-methylpyridine-3,5-diyl)diphenol is unique due to its dual phenol groups, which enhance its ability to form hydrogen bonds and interact with various biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H16N2O2 |
|---|---|
Peso molecular |
292.3 g/mol |
Nombre IUPAC |
4-[6-amino-5-(4-hydroxyphenyl)-4-methylpyridin-3-yl]phenol |
InChI |
InChI=1S/C18H16N2O2/c1-11-16(12-2-6-14(21)7-3-12)10-20-18(19)17(11)13-4-8-15(22)9-5-13/h2-10,21-22H,1H3,(H2,19,20) |
Clave InChI |
ISRXNXQILVVUHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


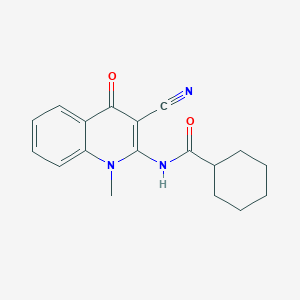
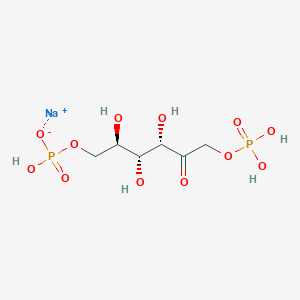

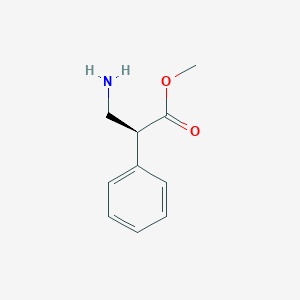
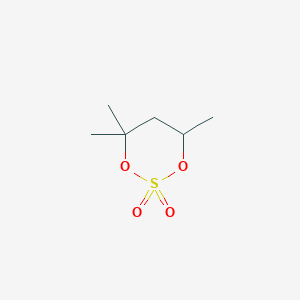


![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)
